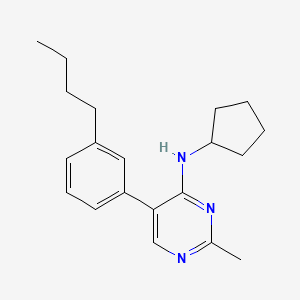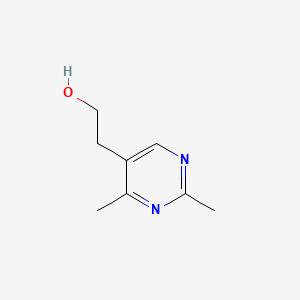![molecular formula C4H3N5O B12919880 Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one CAS No. 121771-99-1](/img/structure/B12919880.png)
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one: is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is structurally related to temozolomide, an important antitumor drug. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Interaction with Isocyanates: One of the primary synthetic routes involves the interaction of 4-diazoimidazole-5-carboxamide with an isocyanate.
Alkylation of Nor-temozolomide Anion: Another method involves the alkylation of the nor-temozolomide anion, which also results in high yields of new imidazotetrazines.
Industrial Production Methods: While specific industrial production methods for imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one are not extensively documented, the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: This compound can participate in substitution reactions, particularly at the nitrogen atoms in the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Halogenating agents or alkylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential to interact with DNA and proteins. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical studies .
Medicine: The most notable application of this compound is in the development of antitumor drugs. Temozolomide, a derivative of this compound, is used to treat glioblastoma and other types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one exerts its effects primarily through the alkylation of DNA. The compound is converted into its active form, which then interacts with DNA, leading to the formation of covalent bonds with guanine residues. This alkylation process results in DNA damage, which can inhibit the replication and transcription of cancer cells . The primary molecular target is the DNA itself, and the pathways involved include the DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Temozolomide: A well-known antitumor drug that shares a similar structure with imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one.
Dacarbazine: Another antitumor agent that is structurally related and also functions through DNA alkylation.
Procarbazine: A compound used in chemotherapy that has a similar mechanism of action.
Uniqueness: this compound is unique due to its ability to form stable covalent bonds with DNA, leading to effective inhibition of cancer cell growth. Its derivatives, such as temozolomide, have shown significant clinical efficacy in treating various cancers .
Properties
CAS No. |
121771-99-1 |
|---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
3H-imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-4-7-8-6-3-1-5-2-9(3)4/h1-2H,(H,6,7,10) |
InChI Key |
DXVWMLQMDGMWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NNC(=O)N2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
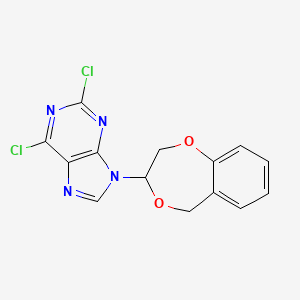
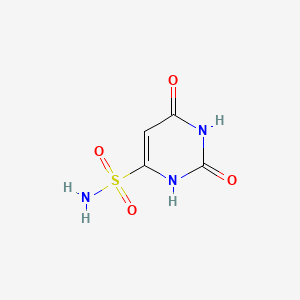
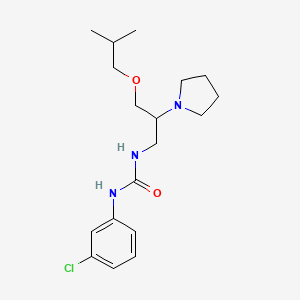
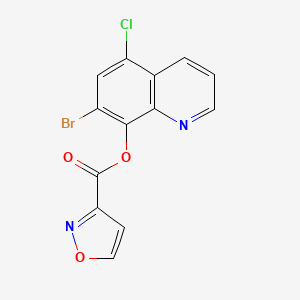
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
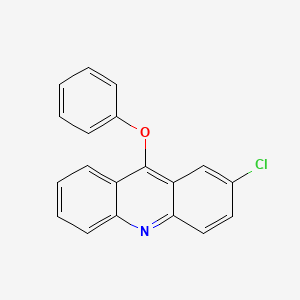
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)
